molecular formula C12H18BrN3O B14913284 (4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone

(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone

Katalognummer: B14913284
Molekulargewicht: 300.19 g/mol
InChI-Schlüssel: ALUHOFAHROKXHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a brominated pyrrole ring and a methylpiperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone typically involves the following steps:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 4-bromopyrrole.

    Alkylation: The 4-bromopyrrole is then alkylated with ethyl iodide in the presence of a base like potassium carbonate to form 4-bromo-1-ethylpyrrole.

    Coupling with Methylpiperazine: The final step involves coupling 4-bromo-1-ethylpyrrole with 2-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, thio, or alkoxy derivatives.

    Oxidation Products: Oxidized forms of the pyrrole or piperazine rings.

    Reduction Products: Reduced forms of the pyrrole or piperazine rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels in biological systems.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, pain, or cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another brominated compound with potential anti-inflammatory properties.

    (4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with analgesic effects.

Uniqueness

(4-Bromo-1-ethyl-1h-pyrrol-2-yl)(2-methylpiperazin-1-yl)methanone is unique due to its specific combination of a brominated pyrrole ring and a methylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C12H18BrN3O

Molekulargewicht

300.19 g/mol

IUPAC-Name

(4-bromo-1-ethylpyrrol-2-yl)-(2-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H18BrN3O/c1-3-15-8-10(13)6-11(15)12(17)16-5-4-14-7-9(16)2/h6,8-9,14H,3-5,7H2,1-2H3

InChI-Schlüssel

ALUHOFAHROKXHK-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C=C1C(=O)N2CCNCC2C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.